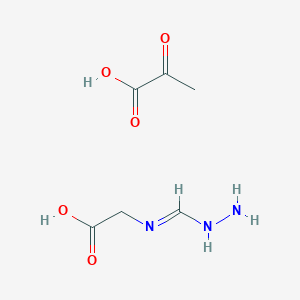![molecular formula C14H20ClNO5S B14183160 O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine CAS No. 928211-72-7](/img/structure/B14183160.png)
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a methanesulfonyl group attached to a D-serine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the protection of the hydroxyl group of D-serine, followed by the introduction of the tert-butyl group. The chlorophenylmethanesulfonyl group is then introduced through a sulfonylation reaction. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-L-serine: A similar compound with the L-serine backbone.
O-tert-Butyl-N-[(4-bromophenyl)methanesulfonyl]-D-serine: A derivative with a bromophenyl group instead of a chlorophenyl group.
O-tert-Butyl-N-[(4-methylphenyl)methanesulfonyl]-D-serine: A derivative with a methylphenyl group.
Uniqueness
O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions. The chlorophenyl group contributes to its potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
928211-72-7 |
|---|---|
Molecular Formula |
C14H20ClNO5S |
Molecular Weight |
349.8 g/mol |
IUPAC Name |
(2R)-2-[(4-chlorophenyl)methylsulfonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C14H20ClNO5S/c1-14(2,3)21-8-12(13(17)18)16-22(19,20)9-10-4-6-11(15)7-5-10/h4-7,12,16H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 |
InChI Key |
CQYFBLMBHBLHGP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14183089.png)

![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)
![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)
![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)



![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)

![6-(3-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14183159.png)
